

# Reference Spectra & Identification Guide: 2-((2,2,2-Trifluoroethyl)thio)pyridine

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## Compound of Interest

**Compound Name:** 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine

**CAS No.:** 162965-54-0

**Cat. No.:** B070248

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## Executive Summary

2-((2,2,2-Trifluoroethyl)thio)pyridine is a critical intermediate in medicinal chemistry, often employed to introduce the trifluoroethylthio motif—a lipophilic, metabolically stable bioisostere for ethoxy or ethylthio groups. Accurate identification is challenging due to the potential for oxidation (to sulfoxide/sulfone) and disulfide scrambling. This guide establishes a multi-modal identification workflow, prioritizing  $^{19}\text{F}$  NMR for purity quantification due to its superior baseline resolution compared to  $^1\text{H}$  NMR.

## Physicochemical Profile

Property	Specification
IUPAC Name	2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine
CAS Number	162965-54-0
Formula	$\text{C}_7\text{H}_6\text{F}_3\text{NS}$
Molecular Weight	193.19 g/mol
Appearance	Colorless to pale yellow oil (typically)
Solubility	Soluble in $\text{CHCl}_3$ , DMSO, MeOH; insoluble in water

## Spectral Atlas: Diagnostic Markers

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:  $\text{CDCl}_3$  (referenced to TMS  $\delta$  0.00)

1.  $^1\text{H}$  NMR (Proton) – The Connectivity Check The scalar coupling between the methylene protons and the fluorine atoms (

) creates a distinct quartet, distinguishing this compound from non-fluorinated ethyl analogs.

Shift ( $\delta$ ppm)	Multiplicity	Integral	Coupling ( Hz)	Assignment	Diagnostic Value
8.45	Doublet (d)	1H	~5.0	Py-H6 ( $\alpha$ -N)	Confirms Pyridine N-oxide absence
7.60	Triplet (td)	1H	~7.5, 1.8	Py-H4	Ring substitution pattern
7.25	Doublet (d)	1H	~8.0	Py-H3	Ortho to Sulfur
7.10	Triplet (ddd)	1H	~7.5, 5.0, 1.0	Py-H5	-
3.95	Quartet (q)	2H	10.0	S-CH <sub>2</sub> -CF <sub>3</sub>	Primary ID Marker

“

*Analyst Note: The methylene quartet at -3.95 ppm is the most critical signal. If this appears as a singlet, the trifluoromethyl group is absent. If it shifts downfield (>4.2 ppm), suspect oxidation to sulfoxide (*

*).*

## 2. <sup>19</sup>F NMR (Fluorine) – The Purity Assay Solvent: CDCl<sub>3</sub> (Unreferenced or internal standard PhCF<sub>3</sub>)

Shift (δ ppm)	Multiplicity	Coupling (Hz)	Assignment
-66.2	Triplet (t)	10.0	-CF <sub>3</sub>

“

*Purity Protocol: Integration of the -66.2 ppm triplet against an internal standard (e.g.,*

*-trifluorotoluene at -63.7 ppm) is the Gold Standard for assaying this reagent.*

*Impurities like trifluoroethanol (-77 ppm) or disulfide byproducts are easily resolved.*

## 3. <sup>13</sup>C NMR (Carbon) – Structural Verification Decoupled, CDCl<sub>3</sub>

Shift ( $\delta$ ppm)	Multiplicity	Coupling ( Hz)	Assignment
157.8	Singlet	-	Py-C2 (Quaternary)
149.5	Singlet	-	Py-C6
136.2	Singlet	-	Py-C4
125.8	Quartet (q)	277	-CF <sub>3</sub>
122.1	Singlet	-	Py-C3
119.8	Singlet	-	Py-C5
32.5	Quartet (q)	34	-CH <sub>2</sub> -

## B. Mass Spectrometry (MS) Profile

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+)

- Molecular Ion ( ): m/z 193 (Base peak in ESI, strong in EI).
- Fragmentation (EI):
  - m/z 193:
  - m/z 124:  
(Loss of trifluoromethyl radical).
  - m/z 110:  
(Pyridylthio cation).
  - m/z 78:  
(Pyridine ring).

## Comparative Analysis: Impurities & Alternatives

This section objectively compares the target compound against its common degradation products and alternative reagents to guide troubleshooting.

Table 1: Differentiation from Common Impurities

Analyte	<sup>1</sup> H NMR Diagnostic ( )	<sup>19</sup> F NMR Shift	LC-MS ( )
Target: 2-Py-S-CH <sub>2</sub> CF <sub>3</sub>	δ 3.95 (q)	δ -66.2 (t)	194
Sulfoxide (Oxidation)	δ 4.25 (q, diastereotopic)	δ -60.5	210
Sulfone (Over-oxidation)	δ 4.60 (q)	δ -58.0	226
Disulfide (Dimer)	Absent	Absent	221
Trifluoroethyl Iodide	δ 3.80 (dq)	δ -64.0	N/A (GC)

### Performance vs. Alternative Reagents

- Vs. Trifluoroethyl Iodide ( ): The pyridine derivative is non-volatile and shelf-stable, whereas the iodide is volatile and light-sensitive. However, the pyridine moiety is nucleophilic; use the iodide if the pyridine nitrogen interferes with downstream metal catalysis.
- Vs. Trifluoroethyl Tosylate: The pyridine thioether is less reactive towards direct nucleophilic attack but serves as a superior source of the radical in photoredox catalysis.

## Experimental Protocol: Self-Validating Identification

Objective: Confirm identity and purity of a synthesized batch of 2-((2,2,2-trifluoroethyl)thio)pyridine.

### Step 1: Visual & Solubility Check

- Dissolve 10 mg in 0.6 mL CDCl<sub>3</sub>. Solution must be clear. Turbidity implies disulfide polymer or inorganic salts.

### Step 2: The "Rule of 10" (NMR)

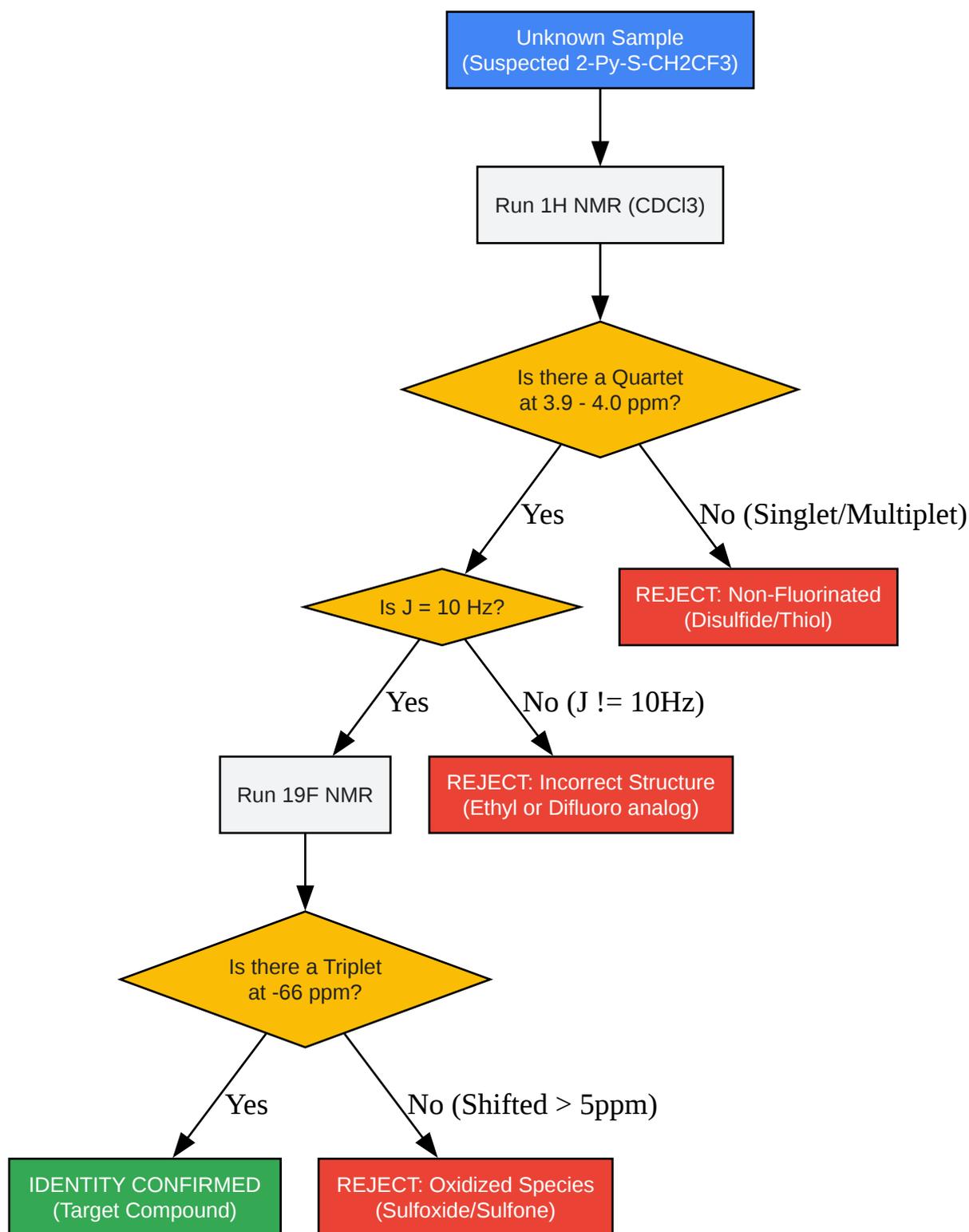
- Acquire <sup>1</sup>H NMR.<sup>[1][2][3][4][5][6][7][8]</sup>
- Locate the quartet at ~3.95 ppm.
- Measure the coupling constant ( ).<sup>[4]</sup> It must be Hz.
- Validation: If Hz or Hz, the structure is incorrect (likely ethyl or difluoroethyl).

### Step 3: Fluorine Integration

- Add 5.0 mg -trifluorotoluene (Internal Std).
- Acquire <sup>19</sup>F NMR (d1 > 10s to allow relaxation).
- Integrate Target (-66.2 ppm) vs Standard (-63.7 ppm).
- Calculation:

## Analytical Workflow Diagram

The following logic flow illustrates the decision-making process for validating the compound.



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Figure 1: Decision tree for the spectroscopic validation of trifluoroethylthio-pyridine derivatives.

## References

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